molecular formula C15H15N3O2 B7719367 3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2-ol

3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2-ol

Cat. No. B7719367
M. Wt: 269.30 g/mol
InChI Key: YOBMVDVCDIJCFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(5-Isopropyl-1,2,4-oxadiazol-3-yl)piperidine” is a chemical compound with the linear formula C10H17O1N3 . It’s provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of this compound is CC(C)C1=NC(C2CNCCC2)=NO1 . The InChI string is 1S/C10H17N3O/c1-7(2)10-12-9(13-14-10)8-4-3-5-11-6-8/h7-8,11H,3-6H2,1-2H3 .

Safety and Hazards

This compound is classified as Eye Irritant 2 and Skin Irritant 2 according to the GHS classification . The hazard statements are H315 (Causes skin irritation) and H319 (Causes serious eye irritation) .

Future Directions

As this compound is provided to early discovery researchers, it might be used in future research to discover its potential applications .

properties

IUPAC Name

6-methyl-3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-8(2)15-17-13(18-20-15)11-7-10-6-9(3)4-5-12(10)16-14(11)19/h4-8H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBMVDVCDIJCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)C3=NOC(=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]quinolin-2(1H)-one

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